An In-depth Technical Guide to 2-Nitro-1-benzofuran-7-YL Hexanoate: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Nitro-1-benzofuran-7-YL Hexanoate: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical compound 2-Nitro-1-benzofuran-7-YL hexanoate, a molecule of interest to researchers in medicinal chemistry and drug development. While this specific ester is not widely documented in current literature, its structure combines two key pharmacophores: the biologically active nitrobenzofuran scaffold and a hexanoate ester chain, commonly used to modify the pharmacokinetic properties of drug candidates. This document will elucidate the chemical structure, propose a robust synthetic pathway, and discuss the potential applications of this compound based on the known properties of its constituent moieties.
Deciphering the Chemical Structure
The name 2-Nitro-1-benzofuran-7-YL hexanoate defines a precise molecular architecture. The core of the molecule is a benzofuran ring system, which is a bicyclic structure composed of a fused benzene and furan ring.[1] The numbering of the benzofuran ring is standard, and in this case, a nitro group (NO₂) is attached at the 2-position, and the point of attachment for the hexanoate ester is at the 7-position via an oxygen atom. The "YL" suffix indicates that the benzofuran ring is a substituent attached to the hexanoate group.
The hexanoate portion is a six-carbon ester derived from hexanoic acid.[2] It is linked to the 7-position of the nitrobenzofuran core through an ester bond. The complete structure is therefore the hexanoate ester of 2-nitro-1-benzofuran-7-ol.
Below is a 2D representation of the chemical structure of 2-Nitro-1-benzofuran-7-YL hexanoate:
A 2D diagram of 2-Nitro-1-benzofuran-7-YL hexanoate.
The SMILES representation for the precursor, 2-nitro-1-benzofuran-7-ol, is OC1=CC=CC2=C1OC(=C2)=O.[3]
Proposed Synthetic Pathway: Esterification
The most direct and logical synthetic route to 2-Nitro-1-benzofuran-7-YL hexanoate is through the esterification of its corresponding phenolic precursor, 2-nitro-1-benzofuran-7-ol. This transformation can be achieved using standard esterification protocols.
Synthesis of the Precursor: 2-Nitro-1-benzofuran-7-ol
The synthesis of the key intermediate, 2-nitro-1-benzofuran-7-ol (CAS 40739-73-9), would likely follow established methods for the synthesis of substituted benzofurans.[4] A common approach involves the intramolecular cyclization of a suitably substituted phenol.
Esterification Protocol
The esterification of 2-nitro-1-benzofuran-7-ol can be carried out by reacting it with a hexanoylating agent, such as hexanoyl chloride or hexanoic anhydride, in the presence of a base.[5]
Experimental Protocol:
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Dissolution: Dissolve 2-nitro-1-benzofuran-7-ol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
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Acylation: Slowly add hexanoyl chloride or hexanoic anhydride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product into an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Workflow for the synthesis of 2-Nitro-1-benzofuran-7-YL hexanoate.
Spectroscopic Characterization (Predicted)
While experimental data for this specific molecule is unavailable, we can predict its key spectroscopic features based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzofuran ring. - Protons of the hexanoate chain, including a characteristic triplet for the terminal methyl group and multiplets for the methylene groups. |
| ¹³C NMR | - Carbon signals for the benzofuran ring, including the carbon bearing the nitro group and the carbon attached to the ester oxygen. - Carbonyl carbon of the ester. - Aliphatic carbons of the hexanoate chain. |
| IR Spectroscopy | - Strong absorption band for the C=O stretch of the ester. - Characteristic bands for the N-O stretches of the nitro group. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns showing the loss of the hexanoate chain and the nitro group. |
Potential Applications and Biological Significance
The rationale for synthesizing 2-Nitro-1-benzofuran-7-YL hexanoate likely stems from the desire to combine the biological activity of the nitrobenzofuran core with the pharmacokinetic benefits of a hexanoate ester.
The Nitrobenzofuran Pharmacophore
Nitrobenzofuran derivatives have been reported to possess a range of biological activities, including:
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Antibacterial and Antifungal Properties: Many nitro-substituted heterocycles, including nitrobenzofurans, exhibit antimicrobial activity.[6][7][8] The nitro group is often crucial for this activity, acting as an electron-withdrawing group that can participate in redox cycling and generate reactive oxygen species within microbial cells.
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Enzyme Inhibition: Certain benzofuran derivatives are known to act as inhibitors of enzymes such as monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases.[9]
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Anticancer and Anti-inflammatory Activity: The benzofuran scaffold is present in numerous compounds with demonstrated anticancer and anti-inflammatory properties.[7]
The Role of the Hexanoate Ester
The addition of a hexanoate ester chain can significantly impact the physicochemical properties of a molecule, which in turn affects its behavior in a biological system.[10]
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Increased Lipophilicity: The hexanoate tail increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and improve oral bioavailability.
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Prodrug Strategy: Ester groups are often employed in prodrug design.[10] These esters can be cleaved by intracellular esterases, releasing the active parent molecule (in this case, 2-nitro-1-benzofuran-7-ol) at the target site. This can improve drug delivery and reduce systemic toxicity.
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Modulation of Activity: In some cases, the intact ester may have its own biological activity or may modulate the activity of the parent compound.
Conclusion
2-Nitro-1-benzofuran-7-YL hexanoate represents a rationally designed molecule that leverages the established biological activity of the nitrobenzofuran core and the pharmacokinetic advantages of a hexanoate ester. While its synthesis and biological evaluation have not been reported in the public domain, this guide provides a solid foundation for its preparation and investigation. The proposed synthetic route is straightforward and utilizes standard organic chemistry transformations. The potential for this compound to act as an antimicrobial or enzyme-inhibiting agent, possibly with improved cellular uptake and a prodrug mechanism, makes it a compelling target for further research in drug discovery and development.
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